Cas no 1283129-18-9 ((2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE))

(2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE) structure
1283129-18-9 structure
Product Name:(2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE)
CAS No:1283129-18-9
MF:C44H57FO9S
MW:780.981396436691
CID:2199736
PubChem ID:53466084
Update Time:2025-04-21

(2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE) Chemical and Physical Properties

Names and Identifiers

    • (2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE)
    • (2S,3S,4R,5R,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(pivaloyloxymethyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
    • D-aGlucitol, 1,a5-aanhydro-a1-aC-a[3-a[[5-a(4-afluorophenyl)a-a2-athienyl]amethyl]a-a4-amethylphenyl]a-a, 2,a3,a4,a6-atetrakis(2,a2-adimethylpropanoate)a, (1S)a-
    • [(2R,3R,4R,5S,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl 2,2-dimethylpropanoate
    • SCHEMBL1585154
    • NS00077316
    • DTXSID501021038
    • D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-
    • (2S,3S,4R,5R,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
    • 1283129-18-9
    • D-Glucitol, 1,5-anhydro-1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-
    • Inchi: 1S/C44H57FO9S/c1-25-14-15-27(22-28(25)23-30-20-21-32(55-30)26-16-18-29(45)19-17-26)33-35(53-39(48)43(8,9)10)36(54-40(49)44(11,12)13)34(52-38(47)42(5,6)7)31(51-33)24-50-37(46)41(2,3)4/h14-22,31,33-36H,23-24H2,1-13H3/t31-,33+,34-,35+,36+/m1/s1
    • InChI Key: JQWGHLKGTOZZKO-LDZPPIGGSA-N
    • SMILES: S1C(C2C=CC(=CC=2)F)=CC=C1CC1=C(C)C=CC(=C1)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C(C)(C)C)=O)O1)OC(C(C)(C)C)=O)OC(C(C)(C)C)=O)OC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 780.37100
  • Monoisotopic Mass: 780.37073273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 55
  • Rotatable Bond Count: 17
  • Complexity: 1330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.6
  • Topological Polar Surface Area: 143Ų

Experimental Properties

  • Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (1.4E-7 g/L) (25 ºC),
  • PSA: 142.67000
  • LogP: 9.35630

(2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE) Related Literature

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